molecular formula C10H15NO3 B8701419 2-Tert-butyl-5-methyl-4-oxazoleacetic acid

2-Tert-butyl-5-methyl-4-oxazoleacetic acid

Cat. No.: B8701419
M. Wt: 197.23 g/mol
InChI Key: RZASZUPPOFVNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-methyl-4-oxazoleacetic acid is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2-tert-butyl-5-methyl-1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C10H15NO3/c1-6-7(5-8(12)13)11-9(14-6)10(2,3)4/h5H2,1-4H3,(H,12,13)

InChI Key

RZASZUPPOFVNDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(C)(C)C)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-oxo-3-pivaloylaminovalerate was dissolved in acetic anhydride (15 ml), and concentrated sulfuric acid (1.2 ml) was added dropwise with stirring. The mixture was allowed to stand at room temperature for 20 minutes and heated at 80° C. for 5 minutes. The acetic anhydride was distilled off under reduced pressure and the residue was poured into 50 ml of ice water. The mixture was neutralized with potassium carbonate and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the oily residue (2.5 g) was stirred in a mixture of ethanol (13 ml) and 2N sodium hydroxide (13 ml) at room temperature for 30 minutes. The reaction mixture was diluted with water, adjusted to pH 2 with hydrochloric acid and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was treated with hexane to give 2-tert-butyl-5-methyl-4-oxazoleacetic acid as crystals; yield 1.50 g (60.2%). Recrystallization from isopropyl ether gave colorless prisms melting at 121°-122° C.
Name
Methyl 4-oxo-3-pivaloylaminovalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

13.19 g of the above prepared (2-tert-butyl-5-methyl-oxazol-4-yl)-acetonitrile (74.0 mmol) was dissolved in 170 ml EtOH/water=1/1 and treated with 5 eq. of NaOH-pellets (14.8 g). Hydrolysis was allowed to proceed over night at 65° C. Pouring onto crashed ice/HCl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, followed by evaporation of the solvents, yielded 13.77 g of the title acid as waxy solid.
Quantity
74 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOH water
Quantity
170 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.